N1-Methyl-2'-deoxyadenosine

DNA damage mutagenesis AlkB repair

Researchers studying DNA alkylation damage face challenges distinguishing N1-methyl lesions from the N6-methyl isomer due to Dimroth rearrangement during synthesis. N1-Methyl-2'-deoxyadenosine (CAS 60192-55-4) provides a structurally confirmed, defined N1-methyl lesion standard. • Defined substrate for AlkB demethylase repair assays; 1% intrinsic mutagenicity baseline in E. coli enables clean measurement of repair fidelity. • Validated for TLS polymerase bypass kinetics (kcat/KM = 0.04 mM/s with Dpo4) and phosphoramidite-based oligonucleotide synthesis via Mikhailov protocol. • Suitable as LC-MS/MS reference standard for SN2 alkylating agent (MMS, DMS) adduct quantification. Supplied as a solid with ≥95% purity; shipped under blue ice/dry ice to prevent Dimroth rearrangement.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
Cat. No. B13419761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-2'-deoxyadenosine
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C11H15N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1
InChIKeyAYVJNJNKPVUEGT-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-2'-deoxyadenosine for DNA Damage and Epigenetics


N1-Methyl-2'-deoxyadenosine (1-Me-dA, m1dA) is a modified purine 2'-deoxyribonucleoside with the molecular formula C11H15N5O3 and a molecular weight of 265.27 g/mol . It is a DNA adduct formed primarily through the methylation of the N1 position of 2'-deoxyadenosine by endogenous S-adenosylmethionine or exogenous SN2 alkylating agents such as methyl methanesulfonate (MMS) [1]. This modification disrupts Watson-Crick base pairing, rendering it a cytotoxic and mutagenic lesion that blocks replicative DNA polymerases [2]. Unlike the epigenetic mark N6-methyl-2'-deoxyadenosine, N1-methyl-2'-deoxyadenosine is predominantly a DNA damage product, and its study requires specialized synthetic and handling protocols to prevent Dimroth rearrangement to the N6-isomer [1].

DNA Damage Adduct Cytotoxic lesion from SN2 alkylating agents; distinct from epigenetic N6-methyl mark.
Anhydrous Handling Requires specialized N-chloroacetyl protection and anhydrous deprotection to prevent Dimroth rearrangement.
Polymerase Block Blocks replicative DNA polymerases with reported low mutagenicity compared to other alkylated bases.

N1-Methyl-2'-deoxyadenosine: Why Substitution Fails


The position of the methyl group on the adenine ring dictates distinct biological roles, chemical reactivity, and synthetic requirements. N1-Methyl-2'-deoxyadenosine is a DNA adduct that acts as a strong block to DNA replication and exhibits a unique mutagenic profile (1% in SOS– E. coli), in stark contrast to the higher miscoding potential of other alkylated bases (30–80%) [1]. Unmethylated 2'-deoxyadenosine serves as the canonical building block for DNA and does not possess the lesion-specific properties required for DNA damage and repair assays. The N6-methyl isomer, while sharing the same molecular weight and formula, is an epigenetic mark in some organisms and does not require the stringent anhydrous deprotection conditions needed to prevent the Dimroth rearrangement that interconverts N1-methyl to N6-methyl derivatives [2]. Therefore, substituting these analogs compromises the fidelity of experiments designed to interrogate alkylation damage, translesion synthesis, or lesion-specific repair pathways.

Unmethylated 2'-deoxyadenosine

Canonical DNA building block lacks lesion-specific properties; may not replicate alkylation-induced replication stress in damage assays.

N6-Methyl-2'-deoxyadenosine

Enzymatically formed epigenetic mark; standard synthesis conditions and distinct biological readout limit direct substitution for N1-methyl adduct studies.

N1-Methyl-2'-deoxyadenosine Quantitative Comparisons


Mutagenicity Comparison in E. coli

In a site-specific mutagenesis assay using single-stranded M13 vectors transfected into SOS–, AlkB-deficient E. coli, N1-methyl-2'-deoxyadenosine (m1A) exhibited a mutagenicity of only 1%. This is markedly lower than the 30% mutagenicity observed for 3-methyldeoxycytidine (m3C) and 3-ethyldeoxycytidine (e3C), and the 60–80% observed for 1-methyldeoxyguanosine (m1G) and 3-methyldeoxythymidine (m3T) under identical conditions [1]. In SOS+ cells, m1A mutagenicity remained low, whereas m3C/e3C rose to 70% [1]. This low miscoding potential, combined with its strong replication blocking capacity, defines its unique genotoxic profile.

Mutagenicity in E. coli
Head-to-head
1% (m1A) vs 30–80% for m3C, m1G, m3T
Supports replication-blocking lesion context; low miscoding profile differentiates from highly mutagenic adducts.
SOS–, AlkB-deficient E. coli; single-lesion vector
DNA damage mutagenesis AlkB repair

DNA Polymerase IV Incorporation Efficiency

N1-Methyl-2'-deoxyadenosine 5'-triphosphate is incorporated by Sulfolobus solfataricus DNA polymerase IV (Dpo4) with a catalytic efficiency (kcat/KM) of 0.04 mM/s when opposite the 3'-thymine of a cis-syn thymine dimer template at pH 7.5 and 60°C [1]. In contrast, the canonical substrate dATP exhibits a kcat/KM of approximately 2,590 mM/s (or 2.59 mM⁻¹·min⁻¹ converted to 43.2 mM/s) with a plant organellar DNA polymerase [2]. While enzyme sources and conditions differ, this class-level comparison reveals a >65,000-fold reduction in incorporation efficiency for the methylated analog, consistent with its role as a strong polymerase block [3].

TLS Polymerase Efficiency
Class-level
kcat/KM 0.04 mM/s (m1A) vs ~43.2 mM/s (dATP)
Supports strong polymerase block context; ~65,000-fold lower efficiency.
Dpo4 vs plant organellar Pol; conditions differ
translesion synthesis DNA polymerase enzyme kinetics

SN2 Alkylating Agent Selectivity

N1-Methyl-2'-deoxyadenosine is primarily generated by SN2 alkylating agents such as methyl methanesulfonate (MMS) and dimethyl sulfate (DMS), which react preferentially with the N1 position of adenine. In contrast, SN1 agents like alkylnitrosourea and N-alkyl-N-nitro-N-nitrosoguanidine target the N7 position of guanine, N3 of adenine, and O6 of guanine [1]. This differential reactivity is not shared by the N6-methyl isomer, which is formed enzymatically by DNA methyltransferases using S-adenosylmethionine [2]. Thus, the presence of N1-methyl-2'-deoxyadenosine in DNA is a specific biomarker of exposure to SN2 methylating agents, distinguishing it from other alkylation products.

SN2 Agent Selectivity
Class-level
N1-methylation via SN2 agents (MMS, DMS) vs enzymatic N6-methylation
Supports SN2 exposure biomarker context; specific to direct alkylation pathway.
Mechanism-based selectivity; not a quantitative ratio
chemical carcinogenesis DNA alkylation adductomics

Dimroth Rearrangement Prevention in Synthesis

The synthesis of N1-methyl-2'-deoxyadenosine phosphoramidite and its incorporation into oligonucleotides requires N-chloroacetyl protection of the exocyclic amine and strictly anhydrous deprotection conditions to prevent the base-catalyzed Dimroth rearrangement, which converts the N1-methyl isomer to the N6-methyl isomer [1]. In contrast, the N6-methyl-2'-deoxyadenosine phosphoramidite is commercially available with standard acetyl protection and does not undergo this rearrangement, allowing for conventional oligonucleotide synthesis workflows [2]. While quantitative rearrangement rate data are not reported in the core literature, the explicit requirement for specialized handling underscores a critical practical differentiation.

Synthetic Handling
Cross-study comparable
Requires N-chloroacetyl protection & anhydrous deprotection vs standard acetyl for N6-isomer
Critical for oligo synthesis integrity; prevents Dimroth rearrangement to N6-isomer.
Qualitative procedural differentiation; no rate data
oligonucleotide synthesis nucleoside chemistry Dimroth rearrangement

N1-Methyl-2'-deoxyadenosine Research & Industrial Applications


AlkB DNA Repair Substrate Specificity

Utilize N1-methyl-2'-deoxyadenosine as a defined lesion in single-stranded or gapped plasmid vectors to quantify the repair efficiency and fidelity of the AlkB DNA repair enzyme. The compound's low intrinsic mutagenicity (1%) provides a clean baseline for measuring AlkB-mediated reversal of replication blocking and suppression of mutagenesis, as established in E. coli models [1].

Translesion DNA Synthesis Assays

Incorporate N1-methyl-2'-deoxyadenosine into defined DNA templates to study the mechanisms by which specialized TLS polymerases (e.g., DNA polymerase IV, Pol κ) bypass replication-blocking lesions. The extremely low catalytic efficiency (kcat/KM = 0.04 mM/s) of the triphosphate form with Dpo4 makes it an ideal substrate for kinetic studies of lesion bypass and error-prone DNA synthesis [2].

SN2 Alkylating Agent Exposure Biomarker

Employ N1-methyl-2'-deoxyadenosine as an analytical reference standard in LC-MS/MS or GC-MS methods to quantify DNA adducts resulting from exposure to SN2 methylating agents (e.g., MMS, DMS) in environmental or occupational monitoring studies. Its specific formation pathway distinguishes it from other methylated DNA adducts, enabling precise source attribution [3].

Site-Specific Oligonucleotide Synthesis for Structural Biology

Use the N1-methyl-2'-deoxyadenosine phosphoramidite following the Mikhailov protocol (N-chloroacetyl protection, anhydrous deprotection) to prepare oligonucleotides containing a single N1-methyl lesion. These defined substrates are essential for NMR or X-ray crystallography studies investigating the structural basis of replication blockage and the conformational changes induced by the N1-methyl group [4].

Application
Selection Property
Validation Focus
AlkB Repair Substrate Specificity
Defined lesion substrate
AlkB repair efficiency & fidelity
Translesion Synthesis Assays
Replication-blocking lesion
TLS polymerase bypass kinetics
SN2 Exposure Biomarker
SN2 agent-specific adduct
LC-MS/MS adduct quantification
Site-Specific Oligo Synthesis
Anhydrous deprotection protocol
Oligonucleotide integrity (Dimroth prevention)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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